molecular formula C18H11NO3 B5420773 1,2'-biindene-1',3,3'(2H)-trione 3-oxime

1,2'-biindene-1',3,3'(2H)-trione 3-oxime

Cat. No.: B5420773
M. Wt: 289.3 g/mol
InChI Key: GZSHWJKTVHDVKM-CYVLTUHYSA-N
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Description

1,2'-Biindene-1',3,3'(2H)-trione 3-oxime, commonly known as bindone (CAS 1707-95-5), is a bicyclic diketone-oxime derivative synthesized via the self-condensation of indane-1,3-dione . Its structure comprises two indene moieties linked by a conjugated trione-oxime system, as confirmed by NMR data (¹H δ 4.17 ppm for methylene protons; ¹³C δ 189.5–201.2 ppm for carbonyl groups) and a melting point of 207–209°C . The compound exhibits planar geometry, enabling applications in organic synthesis, particularly in annulation reactions to construct complex spirocyclic frameworks .

Properties

IUPAC Name

2-[(3Z)-3-hydroxyiminoinden-1-ylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO3/c20-17-12-7-3-4-8-13(12)18(21)16(17)14-9-15(19-22)11-6-2-1-5-10(11)14/h1-8,22H,9H2/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSHWJKTVHDVKM-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4C1=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1C(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4/C1=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Spiro[indeno[1,2-a]fluorene-5,3'-indoline] Derivatives

Bindone reacts with 3-phenacylideneoxindoles under basic conditions (e.g., DABCO in DCM) to form spirocyclic derivatives.

(3Z)-1-Phenylquinoline-2,3,4(1H)-trione 3-Oxime (CAS 36412-08-5)

This quinoline-based trione oxime shares the oxime and trione functional groups with bindone but differs in its aromatic core.

Functional Group Analogs

Indole-2,3-dione Oximes (e.g., 1H-Indole-2,3-dione 3-Oxime Derivatives)

Compounds like 1H-Indole-2,3-dione 3-oxime (CAS numbers in ) feature an indole core instead of bindone’s indene system. The oxime group in both compounds enables nucleophilic reactivity, but the indole’s electron-rich heterocycle may alter redox properties and binding affinities in biological systems .

Physical and Chemical Properties

Property Bindone Spiro Derivatives Quinoline Trione Oxime
Melting Point (°C) 207–209 Not reported Not reported
Solubility Limited in polar solvents Moderate in DCM Likely polar solvent-soluble
Key Functional Groups Trione, oxime Spirocyclic trione, indoline Trione, oxime, quinoline
NMR (¹H) δ 4.17 (methylene), 7.74–8.04 Complex spiro signals Unavailable

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